5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbaldehyde
Description
5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbaldehyde is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a methyl group at position 5 and a carbaldehyde group at position 2. The carbaldehyde group provides a reactive site for further derivatization, enabling the synthesis of hydrazones, Schiff bases, or other functionalized derivatives .
Structural analogs, such as ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride (CAS 1955492-72-4, C₁₀H₁₆ClN₃O₂), highlight the versatility of this core for modifications .
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carbaldehyde |
InChI |
InChI=1S/C8H11N3O/c1-10-2-3-11-8(5-10)4-7(6-12)9-11/h4,6H,2-3,5H2,1H3 |
InChI Key |
YPBLLYMCQVVCRH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2C(=CC(=N2)C=O)C1 |
Origin of Product |
United States |
Preparation Methods
Condensation of Aminopyrazoles with β-Dicarbonyl Compounds
A widely employed approach to synthesize pyrazolo-fused heterocycles, including pyrazolo[1,5-a]pyrazines, involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. This method proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization and dehydration to form the fused ring system under acidic or basic conditions, sometimes catalyzed by Lewis acids or bases.
- This approach allows the introduction of various substituents on the heterocyclic ring by selecting different β-dicarbonyl compounds, which is crucial for tuning electronic and steric properties of the final product.
- The reaction typically yields high purity products under mild conditions, making it practical for medicinal chemistry applications.
Multi-Step Synthesis Involving Functional Group Transformations
Specific Preparation Methods for 5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbaldehyde
Although direct literature specifically naming 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbaldehyde is limited, the compound can be synthesized by adapting the general methods for pyrazolo-fused heterocycles, particularly pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyridines, as follows:
Starting Materials
- 5-Amino-3-methylpyrazole or related aminopyrazole derivatives
- Appropriate β-dicarbonyl compounds or equivalents (e.g., diethyl malonate)
- Reagents for functional group transformations (e.g., phosphorus oxychloride for chlorination)
- Catalysts such as sodium ethanolate or potassium carbonate
Stepwise Synthetic Route
Catalytic and Solvent Effects
- Use of solvents such as acetic acid or dimethylformamide (DMF) under catalytic Pd(OAc)2 has been shown to facilitate formation of fused pyrazolo derivatives, indicating the importance of solvent and catalyst choice for efficient synthesis.
- Reactions in ethanol under air atmosphere at elevated temperatures (e.g., 130 °C) have been successfully employed for similar heterocyclic ring formations.
Analytical Data and Characterization
Typical characterization of the synthesized compound involves:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the chemical environment of protons and carbons in the fused ring and aldehyde group.
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : To confirm the presence of aldehyde carbonyl (C=O) stretch around 1700 cm⁻¹.
- Melting Point Determination : To assess purity and confirm identity.
- X-ray Crystallography (if crystals are obtained): To confirm molecular structure and ring fusion.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Condensation with β-dicarbonyl compounds | 5-Amino-3-methylpyrazole, β-dicarbonyls | Acid/base catalyst | Reflux, 18-48 h | High yield, tunable substitution | Requires careful control of conditions |
| Multi-step chlorination and substitution | Dihydroxy intermediates | Phosphorus oxychloride, amines | Reflux, room temp | Selective substitution, versatile | Multiple steps, moderate overall yield |
| Pd-catalyzed cyclization in acidic solvents | Aminopyrazoles, acetic acid or DMF | Pd(OAc)2 catalyst | 130 °C, 18 h | Efficient ring formation | Catalyst cost, solvent choice critical |
Chemical Reactions Analysis
Types of Reactions
5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbaldehyde can undergo various chemical reactions, including:
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid.
Reduction: 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in cancer research.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbaldehyde exerts its effects is primarily through its interaction with biological macromolecules. The compound can act as a ligand, binding to specific proteins or nucleic acids and modulating their activity . The molecular targets and pathways involved depend on the specific application, such as inhibiting enzymes in cancer cells or acting as a fluorescent marker in biological imaging .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Heterocyclic Cores
The pyrazolo[1,5-a]pyrazine core distinguishes this compound from closely related pyrazolo[1,5-a]pyrimidine derivatives (e.g., dihydropyrazolo[1,5-a]pyrimidines in –6), which replace one nitrogen atom in the six-membered ring with a carbon. This difference influences electronic properties, solubility, and binding affinity in biological systems.
Table 1: Core Structure Comparison
Physicochemical Properties
Elemental analysis and molecular weight data for analogs provide indirect insights into the target compound’s properties:
Table 3: Elemental Analysis Comparison
The carbaldehyde group in the target compound likely reduces solubility in aqueous media compared to hydroxylated analogs (e.g., 7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one, ) .
Key Research Findings
- Regioselectivity : Pyrazolo[1,5-a]pyrazines exhibit distinct regioselectivity in multicomponent reactions compared to pyrimidine analogs, favoring carbaldehyde incorporation at position 2 .
- Biological Potential: Carbaldehyde derivatives show promise as intermediates for kinase inhibitors (e.g., p38 MAPK inhibitors in ) .
- Stability : Hydrochloride salts (e.g., ) enhance stability and solubility, though this modification is absent in the target compound .
Biological Activity
5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties, potential antitumor effects, and other pharmacological activities.
Chemical Structure and Properties
- IUPAC Name : 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbaldehyde
- Molecular Formula : C8H8N4O
- Molecular Weight : 164.18 g/mol
- CAS Number : Not specifically listed but related compounds can be found under similar identifiers.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazolo derivatives. In particular:
- In Vitro Evaluation : A study evaluated several pyrazole derivatives for their antimicrobial activities against various pathogens. The results indicated that compounds similar to 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbaldehyde exhibited inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 5-methyl-4H-pyrazolo[1,5-a]pyrazine | 0.22 - 0.25 | Staphylococcus aureus |
| Other derivatives | Varies | Various pathogens |
Antitumor Activity
The potential antitumor effects of pyrazolo compounds have also been explored. A related study focused on pyrazolo[1,5-a]pyrimidines demonstrated significant cytotoxicity against cancer cell lines:
- Mechanism of Action : The compounds were found to inhibit specific pathways involved in tumor growth without affecting normal cells significantly. This selectivity is crucial for developing effective cancer therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological efficacy of pyrazolo compounds:
- Key Modifications : Modifications at various positions on the pyrazole ring can enhance activity against specific targets. For instance, introducing different substituents at the nitrogen or carbon positions has shown to affect both potency and selectivity .
Case Studies
- Antimicrobial Study : A comprehensive study involving a series of pyrazole derivatives demonstrated that certain structural features significantly influenced their antimicrobial efficacy. The most active derivatives had a specific arrangement of functional groups that enhanced their interaction with bacterial membranes .
- Anticancer Activity : In another study focusing on pyrazolo[1,5-a]pyrimidin derivatives, promising results were obtained against Mycobacterium tuberculosis, indicating potential applications in treating resistant bacterial strains alongside cancer therapy .
Q & A
Basic: What are the optimal synthetic routes for 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbaldehyde?
Methodological Answer:
The synthesis typically involves multi-step protocols starting with cyclization to form the pyrazolo[1,5-a]pyrazine core. A common approach includes:
- Step 1: Cyclization of pyrazole precursors with aldehydes or ketones under basic conditions (e.g., KOH/EtOH) to generate the fused ring system .
- Step 2: Introduction of the methyl group via alkylation (e.g., methyl iodide in DMF with NaH as a base) at the 5-position .
- Step 3: Oxidation of a hydroxymethyl intermediate (e.g., using MnO₂ or Swern oxidation) to install the carbaldehyde group at position 2 .
Key Optimization: Reaction temperature and solvent polarity significantly impact yield. For instance, ethanol or THF is preferred for cyclization, while DMF enhances alkylation efficiency .
Advanced: How can regioselectivity challenges during electrophilic substitution be addressed in this compound?
Methodological Answer:
Regioselectivity in electrophilic substitution (e.g., nitration, halogenation) is influenced by the electron-rich pyrazine ring and steric effects from the methyl group. Strategies include:
- Directing Groups: Temporarily introducing protecting groups (e.g., Boc on nitrogen) to steer reactivity toward the 3- or 7-positions .
- Computational Modeling: DFT calculations predict reactive sites by analyzing Fukui indices or electrostatic potential maps .
- Experimental Validation: Controlled nitration (HNO₃/H₂SO₄ at 0°C) selectively targets the 4-position, as demonstrated in analogous pyrazolo-pyrazines .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR: ¹H/¹³C NMR identifies substituent positions. The carbaldehyde proton appears as a singlet at ~9.8 ppm, while the methyl group resonates at ~2.3 ppm .
- Mass Spectrometry (HRMS): Confirms molecular weight (calc. for C₉H₁₁N₃O: 177.09 g/mol) and fragmentation patterns .
- IR Spectroscopy: A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde functionality .
Advanced: How can conflicting bioactivity data from kinase inhibition assays be resolved?
Methodological Answer:
Contradictions may arise from assay conditions (e.g., ATP concentration, pH) or compound purity. Mitigation strategies:
- Dose-Response Curves: Validate IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) .
- Orthogonal Assays: Compare results from fluorescence polarization (FP) and radiometric assays to rule out false positives .
- Structural Analysis: Co-crystallization with target kinases (e.g., JAK2) identifies binding modes and explains potency variations .
Basic: What in vitro models are suitable for initial biological activity screening?
Methodological Answer:
- Cell-Free Systems: Enzyme inhibition assays (e.g., kinase panels) assess direct target interactions .
- Cancer Cell Lines: Use MDA-MB-231 (breast) or A549 (lung) cells for antiproliferative activity via MTT assays .
- Solubility Considerations: Prepare stock solutions in DMSO (<0.1% final concentration) to avoid cytotoxicity .
Advanced: What computational methods predict metabolic stability of this compound?
Methodological Answer:
- ADMET Prediction: Tools like Schrödinger’s QikProp or SwissADME estimate metabolic liabilities (e.g., CYP450 interactions) .
- MD Simulations: Analyze binding to cytochrome P450 3A4 to identify susceptible oxidation sites (e.g., methyl or aldehyde groups) .
- Experimental Cross-Validation: Compare in silico predictions with microsomal stability assays (rat/human liver microsomes) .
Basic: How to troubleshoot low yields in the final oxidation step?
Methodological Answer:
Low yields often stem from over-oxidation or side reactions. Solutions:
- Alternative Oxidants: Replace MnO₂ with Dess-Martin periodinane for milder conditions .
- Protection Strategies: Temporarily protect reactive amines (e.g., as acetates) before oxidation .
- In Situ Monitoring: Use TLC or HPLC to terminate the reaction at the aldehyde stage, avoiding carboxylic acid formation .
Advanced: What strategies resolve contradictions in SAR studies for analogs?
Methodological Answer:
Conflicting SAR data may arise from off-target effects or assay variability. Approaches include:
- Proteomic Profiling: Chemoproteomics identifies unintended targets (e.g., using activity-based protein profiling) .
- Free Energy Perturbation (FEP): Predicts binding affinity changes for methyl or aldehyde modifications .
- Crystallographic Overlays: Compare analog-bound kinase structures to explain potency differences .
Basic: How to assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Studies: Incubate in buffers (pH 2–8) and monitor degradation via HPLC at 37°C over 24 hours .
- Light/Temperature Sensitivity: Store samples under UV light or at 40°C for accelerated stability testing .
- Mass Balance Analysis: Quantify parent compound and degradation products (e.g., oxidation to carboxylic acid) .
Advanced: What synthetic routes enable gram-scale production while maintaining purity?
Methodological Answer:
- Flow Chemistry: Continuous flow reactors improve heat/mass transfer for cyclization and oxidation steps, reducing byproducts .
- Crystallization Optimization: Use solvent mixtures (e.g., EtOAc/heptane) to enhance crystal purity (>99% by HPLC) .
- In-Line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
